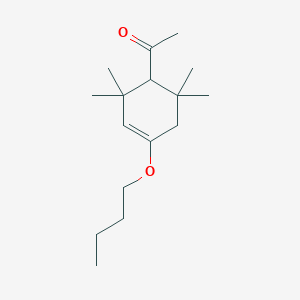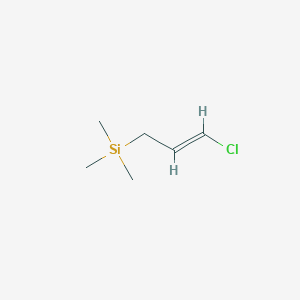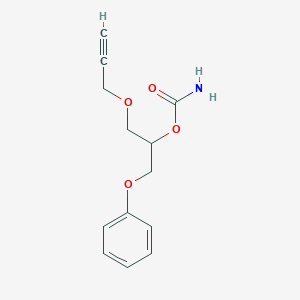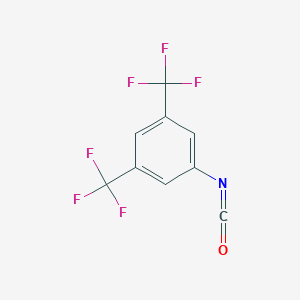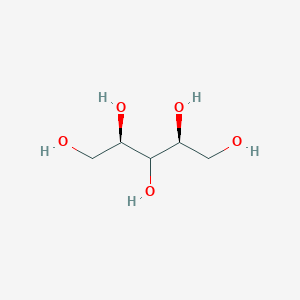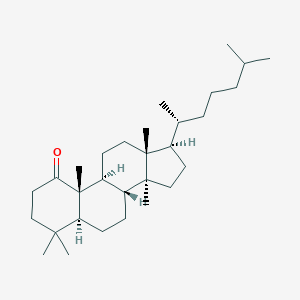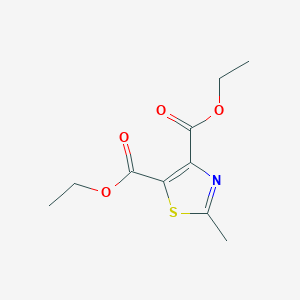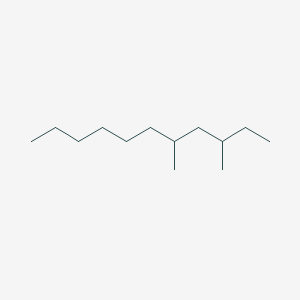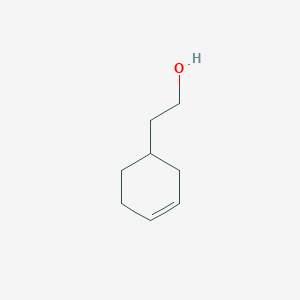![molecular formula C10H12N2O5S B092614 4-[(4-Nitrophenyl)sulfonyl]morpholine CAS No. 1024-30-2](/img/structure/B92614.png)
4-[(4-Nitrophenyl)sulfonyl]morpholine
Descripción general
Descripción
The compound 4-[(4-Nitrophenyl)sulfonyl]morpholine is a chemical entity that appears to be an intermediate or a functional moiety in various chemical syntheses and biological studies. It is related to structures that have been investigated for their potential in creating biologically active compounds, particularly in the realm of anticancer research.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For instance, a chiral, five-step synthesis of a morpholine derivative from (R)- and (S)-2-methylglycidols yields a compound that is further converted into a 4-nitrophenylsulfonoxyl derivative . Another synthesis route involves the use of cyclopentanone oxime and 1-fluoro-4-nitrobenzene through steps including rearrangement, condensation, and nucleophilic substitution to produce 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is an important intermediate for synthesizing biologically active compounds .
Molecular Structure Analysis
The molecular structure of related compounds shows that they can form complexes with other molecules. For example, a 1:1 complex of a 4-nitrophenyl derivative with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) results in an ion pair with hydrogen bonds between the N-H protons of protonated TBD and sulfonyl oxygens . The lengths of these hydrogen bonds are significant, indicating strong interactions within the complex.
Chemical Reactions Analysis
Chemical reactions involving 4-nitrophenylsulfonyl derivatives can lead to various outcomes depending on the reaction conditions and the reactants involved. For instance, the sequential addition/annulation reactions of sulfinate and nitrite anions to certain substrates lead to the formation of 4-sulfonylquinolines and 4-nitroquinolines . These reactions are crucial for extending the methodology to synthesize a range of substituted quinolines.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are reflected in their spectroscopic data. The FT-IR and 1H NMR studies provide insights into the structure of the complexes in different solvents, indicating the stability and possible dissociation of the complexes . The spectroscopic data are essential for confirming the structure of the synthesized compounds and understanding their behavior in various environments.
Aplicaciones Científicas De Investigación
Morpholine derivatives, in general, have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They’re often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. But without more specific information, it’s challenging to provide a comprehensive analysis of the applications of “4-[(4-Nitrophenyl)sulfonyl]morpholine”.
-
- A study by Liu et al. demonstrated that the isatin derivative containing a sulfonamide group improved the inhibitory activity against SARS CoV-2 .
- This suggests that sulfonamide-containing compounds, like “4-[(4-Nitrophenyl)sulfonyl]morpholine”, could potentially have applications in antiviral research .
-
- A study by Liu et al. demonstrated that the isatin derivative containing a sulfonamide group improved the inhibitory activity against SARS CoV-2 .
- This suggests that sulfonamide-containing compounds, like “4-[(4-Nitrophenyl)sulfonyl]morpholine”, could potentially have applications in antiviral research .
Safety And Hazards
Based on the available data, specific safety and hazard information for “4-[(4-Nitrophenyl)sulfonyl]morpholine” is not provided . It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific handling and disposal procedures.
Propiedades
IUPAC Name |
4-(4-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-12(14)9-1-3-10(4-2-9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGHDHBPWCKATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284707 | |
| Record name | 4-[(4-nitrophenyl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Nitrophenyl)sulfonyl]morpholine | |
CAS RN |
1024-30-2 | |
| Record name | 1024-30-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(4-nitrophenyl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

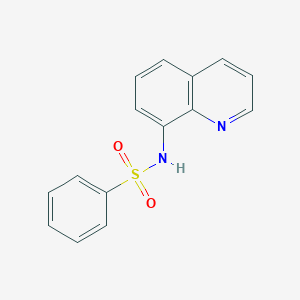
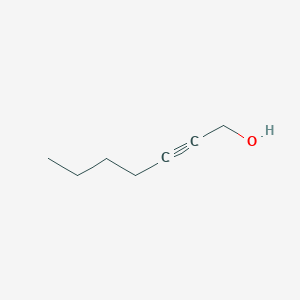
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)
